molecular formula C22H27N5O6 B2864687 methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 893958-91-3

methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2864687
CAS No.: 893958-91-3
M. Wt: 457.487
InChI Key: RSHZMFTULOBZOO-UHFFFAOYSA-N
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Description

Methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O6 and its molecular weight is 457.487. The purity is usually 95%.
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Scientific Research Applications

Ultrasonic-Assisted Synthesis

An efficient ultrasonic-assisted synthesis technique was used to prepare dihydropyrimidinone derivatives, which are key intermediates for the synthesis of various heterocyclic compounds. This method provided excellent yields in short reaction times at room temperature, highlighting its utility in synthetic organic chemistry (Darehkordi & Ghazi, 2015).

Synthesis of Heterocyclic Systems

The synthesis of novel heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was explored. This work demonstrated the compound's versatility in preparing various heterocyclic derivatives, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material showed that many of these compounds exhibit good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives were conducted to assess their anticancer and anti-5-lipoxygenase activities. This research provides insight into the therapeutic potential of pyrazolopyrimidines derivatives, contributing to the development of new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O6/c1-24-19-18(20(29)27(22(24)30)13-17(28)33-4)26-10-5-9-25(21(26)23-19)11-8-14-6-7-15(31-2)16(12-14)32-3/h6-7,12H,5,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHZMFTULOBZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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